3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo- 3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-
Brand Name: Vulcanchem
CAS No.: 110719-58-9
VCID: VC20740123
InChI: InChI=1S/C17H20FN3O2/c1-3-20-10-12(11-22)17(23)13-8-14(18)16(9-15(13)20)21-6-4-19(2)5-7-21/h8-11H,3-7H2,1-2H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.36 g/mol

3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-

CAS No.: 110719-58-9

Cat. No.: VC20740123

Molecular Formula: C17H20FN3O2

Molecular Weight: 317.36 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo- - 110719-58-9

CAS No. 110719-58-9
Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbaldehyde
Standard InChI InChI=1S/C17H20FN3O2/c1-3-20-10-12(11-22)17(23)13-8-14(18)16(9-15(13)20)21-6-4-19(2)5-7-21/h8-11H,3-7H2,1-2H3
Standard InChI Key RZFDKMXDZDVEQQ-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator